molecular formula C18H19NO3S B2627369 Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate CAS No. 1396749-32-8

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2627369
CAS No.: 1396749-32-8
M. Wt: 329.41
InChI Key: RUYRTGVQFYHVOO-UHFFFAOYSA-N
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Description

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate ester. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate is unique due to its combination of a thiophene ring, a piperidine ring, and a benzoate ester This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities

Properties

IUPAC Name

methyl 4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)15-6-4-14(5-7-15)17(20)19-10-8-13(9-11-19)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRTGVQFYHVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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